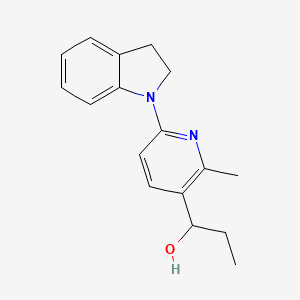

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

Beschreibung

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a heterocyclic compound featuring a pyridine core substituted with an indoline moiety at the 6-position and a propan-1-ol chain at the 3-position.

Eigenschaften

Molekularformel |

C17H20N2O |

|---|---|

Molekulargewicht |

268.35 g/mol |

IUPAC-Name |

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3 |

InChI-Schlüssel |

ACGHYFFLYRNEAF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(6-(Indolin-1-yl)-2-Methylpyridin-3-yl)propan-1-ol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung der Indolin-Einheit: Der Indolin-Ring kann durch Reduktion von Indol-Derivaten mit geeigneten Reduktionsmitteln synthetisiert werden.

Pyridinringbildung: Der Pyridinring wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer eingeführt.

Kupplungsreaktion: Die Indolin- und Pyridinringe werden durch eine palladiumkatalysierte Kreuzkupplungsreaktion miteinander gekoppelt.

Einführung der Propanol-Gruppe:

Industrielle Produktionsverfahren können eine Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Wahl der Lösungsmittel, umfassen, um höhere Ausbeuten und Reinheit des Endprodukts zu erzielen .

Analyse Chemischer Reaktionen

1-(6-(Indolin-1-yl)-2-Methylpyridin-3-yl)propan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in ihre entsprechenden Amin- oder Alkohol-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und so seine chemische Vielfalt erhöhen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium, Platin) und bestimmte Reaktionstemperaturen und -drücke .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(6-(Indolin-1-yl)-2-Methylpyridin-3-yl)propan-1-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reduziert oxidativen Stress in Zellen.

Entzündungshemmende Wirkungen: Sie hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen reduziert werden.

Neuroprotektion: Die Verbindung bindet an N-Methyl-D-Aspartat-Rezeptoren und moduliert deren Aktivität, wodurch Neuronen vor Schäden geschützt werden

Wirkmechanismus

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Neuroprotection: The compound binds to N-methyl-D-aspartic acid receptors and modulates their activity, protecting neurons from damage

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, synthesized or characterized in the evidence:

Key Structural and Functional Differences :

Substituent Effects on Bioactivity: The indoline moiety in the target compound may confer enhanced binding to aromatic or hydrophobic pockets in biological targets compared to diethylamino (in ) or morpholino (in ) groups. Indoline’s fused bicyclic structure could improve metabolic stability relative to simpler amines . Propan-1-ol chain: Shared with compounds in , this group likely contributes to hydrogen bonding and solubility. Its absence in oxadiazole derivatives (e.g., ) reduces polarity but increases lipophilicity, impacting membrane permeability.

Synthetic Pathways: The target compound’s synthesis may parallel methods for pyridine-urea derivatives (e.g., coupling indoline-1-amine with a propanol-substituted pyridine precursor under reflux, as seen in ).

Physicochemical Properties :

- Melting points for oxadiazole analogs (152–205°C, ) suggest higher crystallinity due to planar heterocycles, whereas the target compound’s propan-1-ol and indoline groups may lower m.p. via conformational flexibility.

Biological Potential: Urea-linked pyridines () show COX inhibition and neuroprotective effects, implying that the target compound’s indoline group (a bioisostere of urea) might mimic similar interactions.

Biologische Aktivität

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a synthetic organic compound characterized by its unique structure, which combines an indoline moiety with a pyridine ring and a propanol group. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C17H21N3O

- Molecular Weight : Approximately 273.33 g/mol

- Structure : The compound features an indole structure linked to a pyridine, enhancing its pharmacological profile.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that indole and pyridine derivatives can induce cell death through mechanisms such as methuosis and microtubule disruption, which are promising for cancer therapy .

- Neuroprotective Effects : Compounds with indole structures have been associated with neuroprotective properties, potentially beneficial for neurodegenerative diseases .

- Antimicrobial Properties : The presence of both indole and pyridine moieties may enhance the antimicrobial activity of this compound, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole or pyridine rings can significantly alter the compound's potency and mechanism of action. For instance, substitutions on the 2-indolyl position have been shown to redirect cytotoxicity modes, enhancing potency by orders of magnitude .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Interaction Studies

Interaction studies are essential for elucidating how this compound binds to various biological targets. These studies typically assess binding affinities and modes of action through techniques such as molecular docking and in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.